(R)-2-bromo-4-methylpentanoic acid

Physical property differentiation Solid-state handling Process chemistry

(R)-2-Bromo-4-methylpentanoic acid (CAS 42990-28-3) is a chiral α-bromo carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g·mol⁻¹. It belongs to the class of 2-bromoalkanoic acids and carries a single stereogenic center at the C2 position with the (R) absolute configuration.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
Cat. No. B8232074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-bromo-4-methylpentanoic acid
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)Br
InChIInChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1
InChIKeyNNFDHJQLIFECSR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Bromo-4-methylpentanoic Acid: Chiral α-Bromo Acid Building Block for Stereospecific Pharmaceutical Synthesis


(R)-2-Bromo-4-methylpentanoic acid (CAS 42990-28-3) is a chiral α-bromo carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g·mol⁻¹ . It belongs to the class of 2-bromoalkanoic acids and carries a single stereogenic center at the C2 position with the (R) absolute configuration [1]. This compound is primarily employed as a versatile chiral synthon in medicinal chemistry, where its bromine atom serves as a leaving group for nucleophilic substitution and cross-coupling reactions, and its carboxylic acid functionality enables further derivatization into esters, amides, and peptide analogs . The (R) configuration is derived directly from D-leucine via a stereospecific deaminative bromination that preserves the α-carbon chirality, yielding the product with retention of configuration [1].

Why (R)-2-Bromo-4-methylpentanoic Acid Cannot Be Replaced by Racemate or (S)-Enantiomer in Stereochemically Driven Syntheses


Generic substitution of (R)-2-bromo-4-methylpentanoic acid with its racemic mixture or (S)-enantiomer introduces a fundamentally different stereochemical outcome in downstream products. The compound's C2 chiral center is preserved through subsequent nucleophilic displacement reactions, meaning the absolute configuration of the starting material directly dictates the stereochemistry of the final active pharmaceutical ingredient or intermediate [1]. In the synthesis of Batimastat (BB-94), a broad-spectrum matrix metalloproteinase inhibitor, the (R) configuration at the 2-position of the 4-methylpentanoic acid fragment is structurally required for the (2R)-2-[(1S)-1-(hydroxyaminocarbonyl)-2-(2-thienylthio)ethyl]-4-methylpentanoyl pharmacophore; use of the (S)-enantiomer would produce a diastereomeric product with altered MMP inhibitory activity [2]. Furthermore, the (R)-enantiomer is a crystalline solid (mp 67–70°C) whereas the racemate is a liquid at room temperature, providing differentiated handling, purification, and formulation characteristics that impact both laboratory-scale synthesis and industrial process development.

Quantitative Evidence Guide: (R)-2-Bromo-4-methylpentanoic Acid Differentiation vs. Closest Analogs


Physical State Differentiation: Crystalline (R)-Enantiomer vs. Liquid Racemate Enables Direct Polymorph Control

The (R)-enantiomer of 2-bromo-4-methylpentanoic acid is a crystalline solid with a measured melting point range of 67.00–70.00°C (at 1.50 mmHg boiling point pressure) . In contrast, the racemic mixture (CAS 42990-24-9 / 49628-52-6) is a colorless liquid with a boiling point of 130°C at 1.6 kPa and is described as being isolated by fractional distillation rather than crystallization . This solid vs. liquid distinction at ambient temperature provides the (R)-enantiomer with advantages in purification by recrystallization, solid-phase weighing accuracy, and long-term storage stability.

Physical property differentiation Solid-state handling Process chemistry

Synthesis Route Stereospecificity: D-Leucine Derivatization Yields (R)-Configuration with Retention, Enabling Direct API-Grade Intermediate Production

The (R)-2-bromo-4-methylpentanoic acid is produced via a stereospecific deaminative bromination of D-leucine using NaNO₂, H₂SO₄, and NaBr (or KBr) in aqueous medium at 0°C to room temperature, yielding the product with retention of the (R) configuration in quantitative yield (99%) [1]. By contrast, the racemic 2-bromo-4-methylpentanoic acid is synthesized via the Hell-Volhard-Zelinsky (HVZ) α-bromination of achiral 4-methylpentanoic acid with Br₂/PCl₃, producing a racemic mixture with reported yields of 63–66% after fractional distillation . The (S)-enantiomer is correspondingly produced from L-leucine with analogous stereoretention [2]. This divergent starting material strategy means that the (R)-enantiomer directly inherits the enantiopurity of the D-leucine feedstock, bypassing the need for chiral resolution steps.

Stereospecific synthesis Chiral pool strategy Pharmaceutical intermediate

Biological Relevance: (R)-Configuration Is Essential for Batimastat Pharmacophore; Enantiomer Switch Would Abolish MMP Inhibitory Activity

In the established synthetic route to Batimastat (BB-94), (R)-2-bromo-4-methylpentanoic acid (as its tert-butyl ester) undergoes condensation with dibenzyl malonate to install the (2R)-isobutyl stereocenter that defines the P1' pharmacophore element of the final MMP inhibitor [1][2]. The Batimastat molecule has the definitive stereochemical assignment (2R)-2-[(1S)-1-(hydroxyaminocarbonyl)-2-(2-thienylthio)ethyl]-4-methylpentanoyl, where the (2R) configuration originates directly from the starting (R)-2-bromo-4-methylpentanoic acid [3]. Batimastat exhibits potent inhibitory activity with IC₅₀ values of 3 nM (MMP-1), 4 nM (MMP-2), 4 nM (MMP-9), 6 nM (MMP-7), and 20 nM (MMP-3) . Use of the (S)-enantiomer of 2-bromo-4-methylpentanoic acid would yield the (2S)-epimer of Batimastat, a diastereomer with uncharacterized and likely diminished MMP binding affinity.

Matrix metalloproteinase inhibitor Batimastat Stereochemistry-activity relationship

Molecular Descriptor Differentiation: Computed LogP and Polar Surface Area Distinguish from Close Structural Analogs

The (R)-2-bromo-4-methylpentanoic acid has computed physicochemical descriptors including LogP of 1.88, topological polar surface area (TPSA) of 37.30 Ų, density of 1.432 g/cm³, and refractive index of 1.485 . For comparison, the (S)-enantiomer has a computed XLogP3-AA of 2.3 and an identical TPSA of 37.3 Ų [1]. These values differ from the chlorine analog 2-chloro-4-methylpentanoic acid, which would exhibit a lower LogP due to the smaller halogen, and from the non-methyl-branched analog (R)-2-bromohexanoic acid, which lacks the methyl substituent at C4 that contributes to the branched hydrophobic profile. While no direct experimental comparison exists, the bromine atom at C2 provides a substantially larger leaving group than chlorine (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å), impacting S_N2 reactivity rates.

Physicochemical profiling ADME prediction Lead optimization

Commercial Purity Benchmarking: (R)-Enantiomer Available at 97–98% vs. Racemate Typically at 95–97%

Multiple authorized vendors supply (R)-2-bromo-4-methylpentanoic acid (CAS 42990-28-3) with minimum purity specifications of ≥95%, with certain suppliers including Leyan (Shanghai) offering purity of 98% and ABCR GmbH offering 97% . The racemic 2-bromo-4-methylpentanoic acid (CAS 42990-24-9 / 49628-52-6) is typically supplied at 95–97% purity . The (S)-enantiomer (CAS 28659-87-2) is supplied at 95% purity by Bidepharm . While purity specifications are comparable across the enantiomers and racemate, the higher purity ceiling of 98% for the (R)-enantiomer from specific vendors provides an incremental advantage for applications demanding maximal chemical homogeneity.

Commercial availability Purity specification Quality control

High-Value Application Scenarios for (R)-2-Bromo-4-methylpentanoic Acid Based on Differentiated Evidence


Stereospecific Synthesis of Batimastat-Class MMP Inhibitors Requiring (2R)-Isobutyl Pharmacophore

Procurement of (R)-2-bromo-4-methylpentanoic acid is mandatory for research groups synthesizing Batimastat (BB-94) or its structural analogs, where the (2R) configuration of the isobutyl fragment is a defined pharmacophore element [1]. The compound is esterified to its tert-butyl ester, condensed with dibenzyl malonate, and elaborated through a multi-step sequence to install the hydroxamic acid zinc-binding group [2]. Use of the (S)-enantiomer or racemate at this stage would produce a diastereomeric mixture requiring chromatographic separation, adding purification cost and reducing overall yield. The pre-resolved (R)-enantiomer eliminates the need for chiral HPLC or enzymatic resolution steps in the synthetic route.

Chiral Building Block for Peptide Isostere and Aminopeptidase Probe Synthesis

The stereospecific displacement of bromide in (R)-2-bromo-4-methylpentanoic acid by cysteamine or thiocarbonate nucleophiles has been demonstrated in the synthesis of enantiomeric (S-cysteaminyl)-4-methylpentanoic acid dipeptide analogs [3]. These compounds serve as peptide gap inhibitors for studying aminopeptidase mechanisms. The defined (R) stereochemistry at C2 is essential because the biological activity of the resulting peptidomimetic depends on the absolute configuration of the carbon bearing the thioether functionality; the (S)-enantiomer of the starting bromo acid yields the opposite diastereomer with different enzyme recognition properties.

Stereospecific Synthesis of γ-Fluorinated α-Amino Acids for Drug Discovery

(R)-2-Bromo-4-methylpentanoic acid derivatives, particularly the tert-butyl ester (CAS 130464-88-9), serve as intermediates in the stereoselective synthesis of γ-fluorinated α-amino acids, an important class of conformationally constrained amino acid analogs for drug development . The bromine at C2 provides a reactive handle for alkylation or cross-coupling, while the (R) configuration is propagated to the final amino acid product, enabling access to enantiopure fluorinated building blocks.

Enantiopure Standard for Chiral Method Development and Quality Control

The availability of (R)-2-bromo-4-methylpentanoic acid as a crystalline solid (mp 67–70°C) with established purity specifications (≥95%, available up to 98%) makes it suitable as a reference standard for chiral HPLC method development, enantiomeric excess determination, and quality control of the racemic or (S)-enriched mixtures . Its solid physical state at ambient temperature facilitates accurate gravimetric preparation of calibration standards, a practical advantage over the liquid racemate.

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